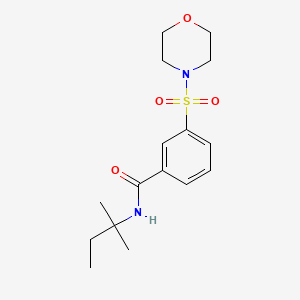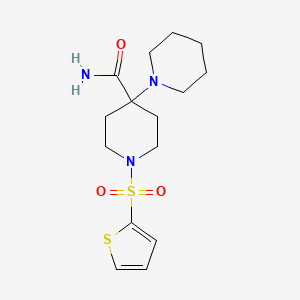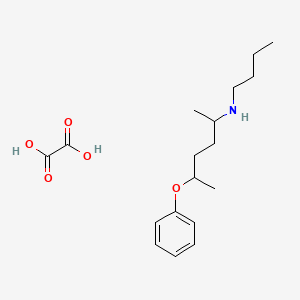![molecular formula C21H21ClO4 B4988243 4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as flavokawain B and is derived from the kava plant. Flavokawain B has been the subject of extensive scientific research due to its potential health benefits, including its anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of flavokawain B is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cell growth and survival. Flavokawain B has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in regulating cell growth and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in regulating inflammation in the body.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in programmed cell death. It has also been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Flavokawain B has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to improve cardiovascular health by reducing blood pressure and improving lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using flavokawain B in lab experiments is its potential anti-cancer properties. Flavokawain B has been shown to induce apoptosis in several types of cancer cells, including breast, prostate, and colon cancer cells. Another advantage is its anti-inflammatory properties, which can be useful in studying the mechanisms of inflammation in the body. However, one limitation of using flavokawain B in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on flavokawain B. One area of research is the development of novel synthesis methods that can increase the yield and purity of the compound. Another area of research is the investigation of flavokawain B's potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to understand the mechanisms of action of flavokawain B and its effects on various signaling pathways in the body.
Synthesemethoden
The synthesis of flavokawain B involves the use of several chemical reagents, including 4-butylresorcinol, 2-methoxybenzaldehyde, and chloroacetyl chloride. The reaction takes place in the presence of a base catalyst, such as potassium carbonate, and the product is obtained through a series of purification steps. The yield of the synthesis process is around 10-15%, and the purity of the final product is typically greater than 95%.
Wissenschaftliche Forschungsanwendungen
Flavokawain B has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that flavokawain B has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Other potential health benefits of flavokawain B include its ability to reduce oxidative stress, improve cardiovascular health, and prevent neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-butyl-6-chloro-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO4/c1-3-4-7-14-10-21(23)26-19-12-20(17(22)11-16(14)19)25-13-15-8-5-6-9-18(15)24-2/h5-6,8-12H,3-4,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKVCWGUIVZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)

![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)




![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)

